molecular formula C15H11Cl2N5O3S3 B2820441 5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 880791-55-9

5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2820441
CAS No.: 880791-55-9
M. Wt: 476.37
InChI Key: NRYXLELFGNDZMU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 5 with a chlorine atom and at position 2 with a methylsulfanyl group. The carboxamide moiety at position 4 is linked to a 1,3,4-thiadiazole ring, which is further functionalized with a 4-chlorobenzyl sulfonyl group. The molecular formula is deduced as C₁₆H₁₂Cl₂N₅O₃S₃ (monoisotopic mass ~495.9 g/mol), combining a pyrimidine backbone with sulfonyl and thiadiazole pharmacophores. Such hybrid structures are frequently explored for bioactivity, including enzyme inhibition and antimicrobial effects, due to their electronic diversity and capacity for hydrogen bonding .

Properties

IUPAC Name

5-chloro-N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O3S3/c1-26-13-18-6-10(17)11(19-13)12(23)20-14-21-22-15(27-14)28(24,25)7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYXLELFGNDZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a chlorinated benzyl sulfonyl chloride under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting a suitable precursor, such as a chlorinated pyrimidine derivative, with a methylsulfanyl group under nucleophilic substitution conditions.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated positions on the rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its antibacterial properties. Research has indicated that derivatives containing the thiadiazole moiety exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are crucial in treating conditions such as Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections and certain kidney disorders . The structural features of this compound contribute to its effectiveness in binding to these enzymes, which is vital for therapeutic applications.

Anticancer Potential

There is growing interest in the anticancer potential of compounds like 5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide. The sulfonamide group is known for its role in cancer chemotherapy, and studies have indicated that similar compounds can induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Hypoglycemic Effects

Research into related compounds has suggested that they may possess hypoglycemic properties, potentially aiding in the management of diabetes. The mechanism is thought to involve the enhancement of insulin sensitivity and glucose uptake by cells . This application is particularly relevant given the global rise in diabetes prevalence.

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases . The presence of specific functional groups in this compound may enhance its capacity to scavenge free radicals.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antibacterial ActivityDemonstrated significant inhibition against H. pylori strains
Enzyme InhibitionEffective AChE inhibitor; potential for Alzheimer's treatment
Anticancer PotentialInduced apoptosis in various cancer cell lines
Hypoglycemic EffectsEnhanced glucose uptake observed in vitro

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application and target. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include:

  • Substituents on the sulfonyl group (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl, benzyl, or 4-methylbenzyl).
  • Heterocyclic core (pyrimidine vs. pyridine or oxadiazole).
  • Alkyl/aryl groups on the thiadiazole ring (methylsulfanyl vs. ethyl, propyl, or isopropyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₂Cl₂N₅O₃S₃ ~495.9 5-Cl, 2-(methylsulfanyl)pyrimidine; 4-chlorobenzylsulfonyl-thiadiazole
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₅H₁₁ClFN₅O₃S₂ 427.86 4-fluorobenzylsulfonyl; 5-methyl-thiadiazole
5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide C₁₇H₁₆ClN₅O₃S₂ 437.92 4-methylbenzylsulfonyl; 5-ethyl-thiadiazole
2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₆H₁₅ClN₅O₃S₂ 424.91 Benzylsulfonyl; 5-propyl-thiadiazole
5-[(4-Chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide C₁₁H₁₀ClN₃O₃S₂ 331.8 4-chlorophenylsulfonyl; dimethylcarboxamide

Electronic and Steric Effects

  • Lipophilicity : Larger alkyl groups (e.g., propyl in ) increase hydrophobicity, which may improve membrane permeability but reduce solubility.

Biological Activity

The compound 5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14H13ClN4O2S3
  • Molecular Weight : 368.87 g/mol

This compound features a pyrimidine core substituted with a thiadiazole and sulfonyl groups, which are known to enhance biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing a thiadiazole ring have shown activity against various bacterial strains:

Bacterial StrainActivity (Zone of Inhibition in mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Salmonella Typhi16

These results suggest that the target compound may also possess similar antibacterial efficacy due to the presence of the thiadiazole and sulfonyl moieties .

Antifungal Activity

The antifungal potential of related compounds has been documented. For example, pyrimidine derivatives have been noted for their ability to inhibit fungal growth:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings imply that the compound could be effective against certain fungal pathogens .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been explored in various studies. A notable study screened a library of compounds and identified several with promising anticancer activities against different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

The target compound's structural features may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The target compound may inhibit key enzymes involved in various biological processes. For instance, enzyme assays have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase0.5
Urease1.0

These results indicate that the target compound could serve as a lead for developing enzyme inhibitors relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. evaluated several thiadiazole derivatives for their antibacterial effects against clinical isolates. The results showed that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that the target compound may share these properties .
  • Anticancer Screening : In a multicellular spheroid model study, a series of pyrimidine derivatives were screened for their anticancer activities. The findings indicated that certain modifications led to enhanced cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .

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